Gene Architecture Differentiation: CAB-151 Contains a Defined Intron Absent in Key Type II Orthologs
The CAB-151 genomic clone from Gossypium hirsutum contains a 795-nucleotide coding region interrupted by an 88-nucleotide intron [1]. In contrast, the type II ortholog CAB-215 from Pisum sativum is encoded by an uninterrupted (intronless) open reading frame of equivalent length (265 amino acids) [2]. This structural difference directly impacts experimental design for any study requiring full genomic context, promoter analysis, or intron-mediated expression regulation in cotton.
| Evidence Dimension | Gene structure: number of introns in coding region |
|---|---|
| Target Compound Data | 1 intron (88 nucleotides); coding region: 795 nucleotides |
| Comparator Or Baseline | CAB-215 (Pisum sativum, Type II LHCII): 0 introns; uninterrupted open reading frame of 265 amino acids |
| Quantified Difference | CAB-151 has 1 intron vs. 0 in CAB-215; intron size: 88 nt |
| Conditions | Genomic DNA sequence analysis; Gossypium hirsutum cv. Coker 201 (CAB-151) [1] vs. Pisum sativum cv. Alaska (CAB-215) [2] |
Why This Matters
The presence of the intron is essential for researchers studying splicing regulation or requiring full genomic DNA context, and generic recombinant proteins expressed from cDNA lack this feature.
- [1] Sagliocco F, Kapazoglou A, Dure L III. Sequence of cab-151, a gene encoding a photosystem II type II chlorophyll a/b-binding protein in cotton. Plant Mol Biol. 1992 Feb;18(4):841-2. doi:10.1007/BF00020032. PMID: 1558959. View Source
- [2] Falconet D, White MJ, Fristensky BW, Dobres MS, Thompson WF. Nucleotide sequence of Cab-215, a type II gene encoding a photosystem II chlorophyll a/b-binding protein in Pisum. Plant Mol Biol. 1991 Jul;17(1):135-9. doi:10.1007/BF00036815. PMID: 1868214. View Source
